Cas no 1025304-57-7 (N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide)

N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide is a specialized organic compound featuring a sulfonyl-cyanoethenyl moiety linked to an acetamide-substituted phenyl group. Its structure, characterized by the (E)-configuration and electron-withdrawing substituents, suggests potential utility in medicinal chemistry and materials science. The presence of the 4-chlorophenylsulfonyl group enhances stability and reactivity, making it a candidate for further derivatization or as an intermediate in synthesis. The cyanoethenyl functionality may contribute to conjugation properties, while the acetamide group offers hydrogen-bonding capabilities. This compound is of interest for researchers exploring novel bioactive molecules or advanced functional materials due to its distinct structural features and synthetic versatility.
N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide structure
1025304-57-7 structure
商品名:N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide
CAS番号:1025304-57-7
MF:C17H13ClN2O3S
メガワット:360.814721822739
MDL:MFCD00245992
CID:4568461

N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide
    • N-[4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]phenyl]acetamide
    • N-(4-{(E)-2-[(4-chlorophenyl)sulfonyl]-2-cyanoethenyl}phenyl)acetamide
    • N-(4-(2-((4-chlorophenyl)sulfonyl)-2-nitrilovinyl)phenyl)ethanamide
    • N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide
    • MDL: MFCD00245992
    • インチ: 1S/C17H13ClN2O3S/c1-12(21)20-15-6-2-13(3-7-15)10-17(11-19)24(22,23)16-8-4-14(18)5-9-16/h2-10H,1H3,(H,20,21)/b17-10+
    • InChIKey: LEBJVVSEWDMNGW-LICLKQGHSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)S(/C(/C#N)=C/C1C=CC(=CC=1)NC(C)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 360.033541g/mol
  • どういたいしつりょう: 360.033541g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 629
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • ぶんしりょう: 360.8g/mol
  • トポロジー分子極性表面積: 95.4

N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N169935-2.5mg
N-(4-{(E)-2-[(4-Chlorophenyl)sulfonyl]-2-cyanoethenyl}phenyl)acetamide
1025304-57-7
2.5mg
$ 155.00 2022-06-03
abcr
AB162294-10 g
N-(4-(2-((4-Chlorophenyl)sulfonyl)-2-nitrilovinyl)phenyl)ethanamide
1025304-57-7
10 g
€482.50 2023-07-20
abcr
AB162294-1g
N-(4-(2-((4-Chlorophenyl)sulfonyl)-2-nitrilovinyl)phenyl)ethanamide; .
1025304-57-7
1g
€211.30 2024-06-12
abcr
AB162294-5g
N-(4-(2-((4-Chlorophenyl)sulfonyl)-2-nitrilovinyl)phenyl)ethanamide; .
1025304-57-7
5g
€377.50 2024-06-12
A2B Chem LLC
AI86378-10mg
N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide
1025304-57-7 >90%
10mg
$240.00 2024-04-20
abcr
AB162294-1 g
N-(4-(2-((4-Chlorophenyl)sulfonyl)-2-nitrilovinyl)phenyl)ethanamide
1025304-57-7
1 g
€211.30 2023-07-20
TRC
N169935-0.5mg
N-(4-{(E)-2-[(4-Chlorophenyl)sulfonyl]-2-cyanoethenyl}phenyl)acetamide
1025304-57-7
0.5mg
$ 50.00 2022-06-03
abcr
AB162294-5 g
N-(4-(2-((4-Chlorophenyl)sulfonyl)-2-nitrilovinyl)phenyl)ethanamide
1025304-57-7
5 g
€377.50 2023-07-20
A2B Chem LLC
AI86378-5mg
N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide
1025304-57-7 >90%
5mg
$214.00 2024-04-20
TRC
N169935-1mg
N-(4-{(E)-2-[(4-Chlorophenyl)sulfonyl]-2-cyanoethenyl}phenyl)acetamide
1025304-57-7
1mg
$ 80.00 2022-06-03

N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide 関連文献

N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamideに関する追加情報

N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide: A Comprehensive Overview

The compound N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide, with the CAS number 1025304-57-7, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its unique structure, which combines a sulfonyl group, a cyanoethenyl moiety, and an acetamide functional group. The presence of these functional groups endows the molecule with versatile chemical properties, making it a promising candidate for various applications.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of targeted therapies. The sulfonyl group, a well-known electron-withdrawing moiety, plays a crucial role in modulating the electronic properties of the molecule, enhancing its ability to interact with biological targets. The cyanoethenyl group further contributes to the molecule's stability and reactivity, making it an attractive candidate for bioisosteric replacements in medicinal chemistry.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The use of advanced catalytic systems has significantly improved the yield and purity of the product, ensuring its suitability for high-throughput screening in pharmaceutical research. Researchers have also explored alternative synthetic routes to optimize the production process, reducing costs and environmental impact.

The pharmacological profile of N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide has been extensively studied using computational modeling and in vitro assays. These studies have revealed its potential as an inhibitor of key enzymes involved in inflammatory pathways, suggesting its utility in treating conditions such as arthritis and neurodegenerative diseases. Furthermore, its ability to penetrate cellular membranes makes it a promising candidate for delivering therapeutic agents across biological barriers.

From a materials science perspective, this compound exhibits interesting optical and electronic properties due to its conjugated system. Researchers have investigated its potential as a component in organic semiconductors and light-emitting diodes (LEDs). Preliminary results indicate that it could enhance device efficiency by improving charge transport properties, opening new avenues for its application in optoelectronics.

In conclusion, N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in both therapeutic development and advanced materials design. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to scientific progress.

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Amadis Chemical Company Limited
(CAS:1025304-57-7)N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide
A1098978
清らかである:99%/99%
はかる:5g/10g
価格 ($):224.0/286.0